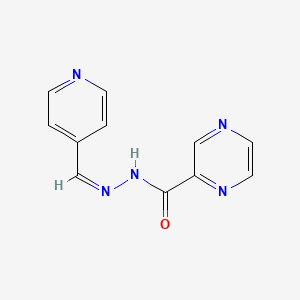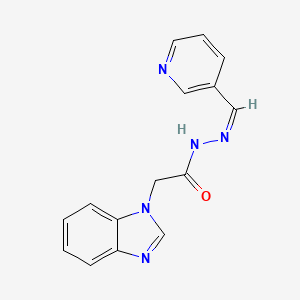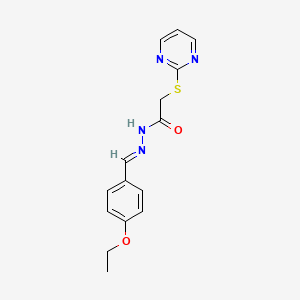
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, also known as A-85380, is a synthetic compound that belongs to the tetrahydroisoquinoline family. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Mecanismo De Acción
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline binds to nicotinic acetylcholine receptors in the brain, which are responsible for the release of neurotransmitters such as dopamine and serotonin. By binding to these receptors, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can increase the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can improve cognitive function and memory in animal models. It has also been shown to have a positive effect on mood and anxiety levels. Additionally, 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively bind to nicotinic acetylcholine receptors, which allows for more targeted research. However, one limitation is that its effects may differ between animal models and humans, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
1. Further research into the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Investigating the effect of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on different types of nicotinic acetylcholine receptors.
3. Studying the long-term effects of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline on cognitive function and memory.
4. Investigating the potential use of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of other addiction disorders, such as opioid addiction.
5. Developing more selective and potent analogs of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline for potential therapeutic use.
Métodos De Síntesis
The synthesis of 2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-acetyl-1,2,3,4-tetrahydroisoquinoline and 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2-acetyl-6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use as a therapeutic agent in the treatment of various neurological disorders. Its ability to bind to nicotinic acetylcholine receptors in the brain has been shown to have a positive effect on cognitive function and memory. It has also been studied for its potential use in the treatment of nicotine addiction, as it can mimic the effects of nicotine without the harmful side effects associated with smoking.
Propiedades
IUPAC Name |
1-(6,7-dimethoxy-1-pyridin-3-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)20-8-6-13-9-16(22-2)17(23-3)10-15(13)18(20)14-5-4-7-19-11-14/h4-5,7,9-11,18H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBKLOOWYKPXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CN=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 1,2,3,4-tetrahydro-2-acetyl-6,7-dimethoxy-1-(3-pyridyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)




![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)



![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)


